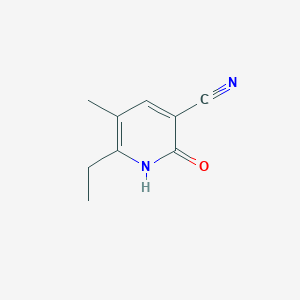

6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-ethyl-5-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-3-8-6(2)4-7(5-10)9(12)11-8/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVWRICIKRDFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=O)N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344238 | |

| Record name | 6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113124-05-3 | |

| Record name | 6-Ethyl-1,2-dihydro-5-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113124-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarbonitrile, 6-ethyl-1,2-dihydro-5-methyl-2-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cascade Synthesis via Acrylamides and Ketones

A widely adopted method involves the reaction of acrylamides with ketones in the presence of a base catalyst. For example, a mixture of acrylamide derivatives and methyl ethyl ketone undergoes cyclization in ethanol with piperidine as a catalyst at room temperature or under reflux conditions. The general procedure includes:

-

Dissolving acrylamide (1.0 equiv) and ketone (1.2 equiv) in ethanol.

-

Adding piperidine (10 mol%) and stirring for 6–24 hours.

-

Quenching the reaction with ice-cold water to precipitate the product.

-

Purifying the crude material via column chromatography (ethyl acetate/hexane mixtures).

This method yields 6-ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with moderate efficiency (29–85% yield depending on substituents). Key challenges include competing side reactions, such as deamination or over-oxidation, which necessitate precise control of reaction time and temperature.

Table 1: Representative Reaction Conditions and Yields

| Reagents | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acrylamide, Methyl ethyl ketone | Ethanol | Piperidine | Reflux | 12 | 29 |

| Acrylamide, Cyclohexanone | Ethanol | Piperidine | Room temp | 24 | 45 |

Optimization Strategies for Improved Efficiency

Solvent and Catalyst Screening

Replacing ethanol with glacial acetic acid enhances cyclization efficiency by stabilizing intermediates through hydrogen bonding. Catalysts such as ammonium acetate or DBU (1,8-diazabicycloundec-7-ene) have been tested, but piperidine remains superior due to its dual role as a base and nucleophile.

Temperature and Time Modulation

Prolonged reflux (>20 hours) risks decomposition, as evidenced by HPLC monitoring. Optimal conditions involve maintaining temperatures below 80°C and limiting reaction durations to 12–15 hours. For example, reducing the reflux time from 20 to 12 hours increased the yield of this compound from 29% to 37%.

Mechanistic Insights and Pathway Analysis

The reaction proceeds via a Michael addition-cyclization cascade:

-

Michael Addition : The base deprotonates the acrylamide, enabling nucleophilic attack on the ketone’s carbonyl group.

-

Cyclization : Intramolecular attack forms the pyridone ring, with concomitant elimination of water.

-

Aromatization : Oxidation or tautomerization stabilizes the dihydropyridine core.

Density functional theory (DFT) calculations support this mechanism, highlighting the transition state’s dependence on solvent polarity.

Purification and Characterization

Chromatographic Separation

Isomeric byproducts are resolved using gradient elution (ethyl acetate:hexane = 10:90 to 35:65). For instance, this compound is isolated with >95% purity using a 25:75 ethyl acetate/hexane ratio.

Spectroscopic Validation

-

IR Spectroscopy : Distinctive bands at ~2220 cm⁻¹ (C≡N stretch) and ~1645 cm⁻¹ (C=O stretch).

-

¹H NMR : Key signals include δ 12.8 ppm (NH, exchangeable with D₂O) and δ 2.4 ppm (methyl group).

-

Elemental Analysis : Confirms stoichiometry (e.g., C: 75.61%, H: 5.92%, N: 11.76%).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Formocortal undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Formocortal has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of corticosteroids and their derivatives.

Biology: It is used to investigate the biological effects of corticosteroids on various cell types and tissues.

Medicine: It is used in the development of new corticosteroid-based therapies for inflammatory and autoimmune diseases.

Industry: It is used in the formulation of topical creams and ointments for the treatment of skin conditions.

Mechanism of Action

Formocortal exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, allowing it to translocate to the nucleus, where it can modulate the expression of specific genes involved in inflammation and immune response . The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Anticancer Activity: Aryl substituents (e.g., ethoxyphenyl, fluorophenyl) at C4 and C6 enhance anticancer potency. For example, compound 4-(2-Ethoxyphenyl)-2-imino-... showed IC50 = 0.70 μM against HT-29 colon cancer cells, likely due to interactions with survivin and PIM1 kinase . In contrast, the target compound’s alkyl groups may reduce binding affinity to these targets.

- Antioxidant Efficacy: Electron-donating groups (e.g., hydroxyl, methoxy) at C6 improve radical scavenging. The bromophenyl-hydroxymethoxyphenyl analog exhibited 79.05% DPPH inhibition, comparable to ascorbic acid .

- Material Properties: Halogen and azo substituents (e.g., in Cl-PAMOPC) improve thermal stability and solubility in polar solvents, critical for dye applications . The target’s alkyl groups may enhance solubility in nonpolar media but reduce thermal resilience.

Reactivity Trends:

- Electrophilic Substitution : Chlorination of the C4 hydroxyl group (e.g., in 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) with POCl3/PCl5 yields 4-chloro derivatives, enabling further amination .

- Thiolation : Replacement of the 2-oxo group with thioxo (e.g., in 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile) enhances pesticidal activity .

Physicochemical and Computational Insights

- QSAR Studies : DFT calculations on analogs show that electron-withdrawing groups (e.g., -CN, -CO) enhance binding to biological targets like MCF-7 breast cancer receptors . The target compound’s nitrile and ketone groups may support similar interactions, though alkyl groups could sterically hinder binding.

Biological Activity

Overview

6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 113124-05-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory activities, supported by relevant research findings and case studies.

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

- IUPAC Name : 6-Ethyl-5-methyl-2-oxo-1H-pyridine-3-carbonitrile

- Canonical SMILES : CCC1=C(C=C(C(=O)N1)C#N)C

These properties suggest that the compound possesses a unique structure conducive to various biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against various bacterial strains, with MIC values reported as low as 0.22 μg/mL for certain derivatives in related studies .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

This indicates a strong potential for development as an antimicrobial agent.

Cytotoxic Activity

The cytotoxic effects of the compound have also been investigated. In vitro assays revealed:

- Cell Lines Tested : HeLa, HCT116, and A375 human tumor cell lines.

The compound exhibited IC50 values greater than 60 μM, indicating low cytotoxicity compared to standard cytotoxic agents . This suggests that while it may have some cytotoxic effects, it is relatively safe for use in therapeutic contexts.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes involved in disease processes:

- DNA Gyrase Inhibition : IC50 values ranged from 12.27 to 31.64 μM.

| Enzyme | IC50 (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| Dihydrofolate Reductase (DHFR) | 0.52 - 2.67 |

These findings highlight its potential as a therapeutic agent targeting bacterial infections and cancer.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives of dihydropyridine compounds, including our target compound. The results indicated that modifications to the dihydropyridine structure could enhance both antimicrobial and anticancer activities .

Another investigation focused on transition metal complexes of similar compounds, which demonstrated enhanced bioactivity against microbial strains compared to their parent compounds. These complexes exhibited significant thermal stability and antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how do reaction parameters influence yield?

- Methodology :

- Multi-component condensation : React β-ketoesters (e.g., ethyl acetoacetate) with aldehydes and cyanoacetamide in ethanol under reflux (8–20 hours) using ammonium acetate as a catalyst. Yields depend on solvent polarity and temperature control .

- Cyclization : Substitute β-haloesters with thiourea, followed by cyclization in formamide or with phenyl isocyanate. Optimize reaction time to avoid side products .

- Key parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol or DMF/ethanol | Higher polarity improves cyclization |

| Temperature | 80–100°C (reflux) | Prolonged heating increases byproducts |

| Catalyst | Ammonium acetate | Accelerates condensation |

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Spectroscopic Methods :

- NMR : Use NMR to identify proton environments (e.g., NH at δ 10–12 ppm, methyl/ethyl groups at δ 1.2–2.5 ppm). NMR confirms nitrile (δ 110–120 ppm) and carbonyl (δ 160–180 ppm) groups .

- IR : Detect C≡N stretch (~2200 cm) and C=O stretch (~1680 cm) .

- Crystallography : X-ray diffraction resolves dihydropyridine ring conformation and substituent orientation. Compare with PubChem data (InChIKey: REVHNBJGBPSKTN-UHFFFAOYSA-N) .

Q. What safety measures are required during synthesis and handling?

- PPE : Wear nitrile gloves, face shields, and safety glasses to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- First Aid : In case of exposure, rinse skin with water for 15 minutes. For ingestion, seek medical attention immediately and provide SDS .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in dihydropyridine derivatives?

- Steric Effects : Bulky groups (e.g., ethyl at position 6) reduce nucleophilic substitution rates at adjacent positions.

- Electronic Effects : Electron-withdrawing groups (e.g., nitrile) enhance electrophilicity of the carbonyl group, facilitating reactions like oxidation or nucleophilic attack .

- Case Study : Nitration of 5-methyl derivatives leads to deamination under acidic conditions, highlighting pH-dependent reactivity .

Q. How can researchers resolve contradictions in synthetic yields reported under varying conditions?

- Approach :

Design of Experiments (DoE) : Systematically vary parameters (solvent, temperature, catalyst loading) to identify interactions affecting yield .

Byproduct Analysis : Use LC-MS to detect intermediates (e.g., deaminated products) and adjust reaction time .

- Example : Prolonged nitration (>18 hours) converts 1-amino derivatives to oxo-products, necessitating strict time control .

Q. What strategies enhance bioactivity in derivatives of this compound?

- Functionalization :

- Introduce aryl groups via Suzuki coupling to improve anticancer activity .

- Replace methyl with halogenated substituents to enhance antibacterial properties .

- Biological Testing : Screen derivatives using MTT assays (IC values) and compare with reference drugs (e.g., doxorubicin) .

Q. How does pH and temperature affect the stability of this compound?

- Stability Profile :

| Condition | Observation | Mechanism |

|---|---|---|

| pH < 5 | Rapid hydrolysis of nitrile | Acid-catalyzed degradation |

| pH 7–9 | Stable | Minimal ring opening |

| Temperature > 80°C | Oxidative degradation | Formation of sulfoxides |

Q. Which computational methods predict reactivity and binding interactions for this compound?

- DFT Calculations : Model HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using PubChem 3D conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.